molecular formula C18H15ClN4OS B2600854 N-(2-chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide CAS No. 872987-98-9

N-(2-chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2600854
CAS No.: 872987-98-9
M. Wt: 370.86
InChI Key: FSUDWZKBKUONES-UHFFFAOYSA-N
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Description

“N-(2-chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide” is a synthetic organic compound that features a chlorobenzyl group, a pyridazinyl group, and a thioacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinyl intermediate: This could involve the reaction of a pyridine derivative with a suitable reagent to form the pyridazinyl core.

    Thioacetamide formation:

    Chlorobenzyl attachment: The final step could involve the reaction of the intermediate with 2-chlorobenzyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thioacetamide moiety.

    Reduction: Reduction reactions could potentially modify the pyridazinyl or pyridinyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways or as a potential lead compound in drug discovery.

    Medicine: Potential therapeutic applications, depending on its biological activity.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for “N-(2-chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide analogs: Compounds with similar structures but different substituents.

    Other thioacetamide derivatives: Compounds with the thioacetamide moiety but different aromatic groups.

    Pyridazinyl compounds: Compounds with the pyridazinyl core but different functional groups.

Uniqueness

The uniqueness of “this compound” would lie in its specific combination of functional groups, which could confer unique biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4OS/c19-15-4-2-1-3-14(15)11-21-17(24)12-25-18-6-5-16(22-23-18)13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUDWZKBKUONES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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